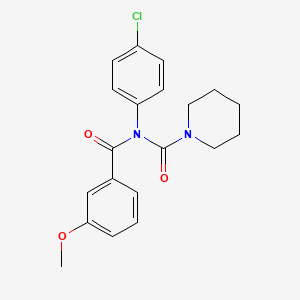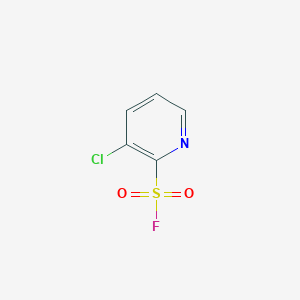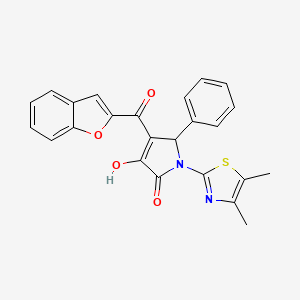
4-(benzofuran-2-carbonyl)-1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(benzofuran-2-carbonyl)-1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C24H18N2O4S and its molecular weight is 430.48. The purity is usually 95%.
BenchChem offers high-quality 4-(benzofuran-2-carbonyl)-1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(benzofuran-2-carbonyl)-1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electropolymerization and Electrochemical Properties
Research has shown that derivatives similar to the given chemical structure have been used to improve the properties of (co)polymerized poly(pyrrole) layers. These compounds are deposited as self-assembled monolayers on gold to enhance the smoothness and homogeneity of poly(pyrrole) films, which are crucial for electrochemical applications. The copolymerization process involving pyrrole and these derivatives leads to decreased roughness and increased conductivity at the metal/polymer interface, demonstrating their utility in fabricating advanced electrochemical devices (Schneider et al., 2017).
Antimicrobial Activities
Compounds with similar chemical structures have been synthesized and evaluated for their antimicrobial properties. For instance, novel substituted pyrrole derivatives have been found to exhibit significant in vitro antibacterial activity, suggesting their potential use as antimicrobial agents (Kumar et al., 2017).
Synthesis and Chemical Reactivity
The synthesis of compounds containing benzofuran moieties, akin to the chemical structure , involves reactions with diazotized heterocyclic amines, hydroximoyl chlorides, and active methylene compounds. These synthesized compounds have been investigated for their potential applications in generating structurally diverse libraries through alkylation and ring closure reactions, indicating their versatility in chemical synthesis and potential pharmaceutical applications (Abdelhamid et al., 2012).
Material Science and Polymer Chemistry
In the realm of material science, research has been conducted on the self-assembly and electropolymerization of aromatic pyrrole derivatives to enhance the electrochemical and physical properties of poly(pyrrole) layers. These studies highlight the potential of such compounds in improving the performance of conductive polymers, which are critical for various electronic and electrochemical applications (Schneider et al., 2017).
properties
IUPAC Name |
3-(1-benzofuran-2-carbonyl)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-hydroxy-2-phenyl-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O4S/c1-13-14(2)31-24(25-13)26-20(15-8-4-3-5-9-15)19(22(28)23(26)29)21(27)18-12-16-10-6-7-11-17(16)30-18/h3-12,20,28H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJIPRCZVZIFPFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C(C(=C(C2=O)O)C(=O)C3=CC4=CC=CC=C4O3)C5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzofuran-2-carbonyl)-1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-cyclohexyl-3-(3,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2747464.png)

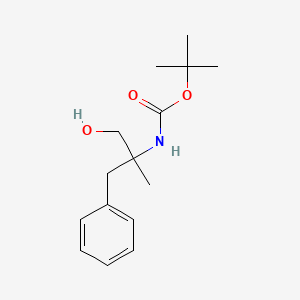
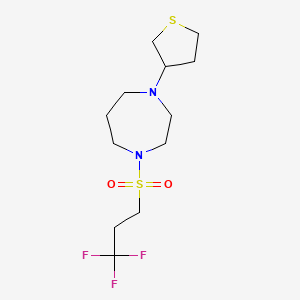

![N-(4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)phenyl)acetamide](/img/structure/B2747473.png)
![(Z)-S-(2-((3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2747474.png)
![(1R,5S)-N-(4-methoxybenzyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2747475.png)
![6-phenyl-3-(thiophen-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2747478.png)
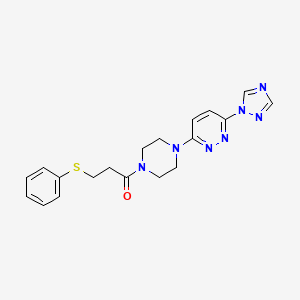
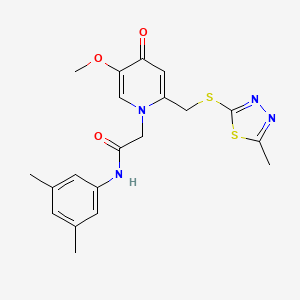
![[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-morpholin-4-ylmethanone](/img/structure/B2747483.png)
